(4Z)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one
Description
This compound features a 4,5-dihydroimidazol-5-one core substituted with a 4-(1H-1,2,4-triazol-1-yl)phenyl methylidene group at position 4 and a (4-fluorophenyl)methylsulfanyl moiety at position 2. Its Z-configuration at the C4-C5 double bond is critical for stereochemical stability. The synthesis likely involves S-alkylation of a triazole-thione precursor with an α-halogenated ketone derivative under basic conditions, as described in analogous protocols . Structural confirmation relies on spectral
- IR: Absence of C=O (1663–1682 cm⁻¹) in the triazole-thione precursor confirms cyclization to the imidazolone core. Presence of C=S (1247–1255 cm⁻¹) and NH stretching (3278–3414 cm⁻¹) aligns with thione tautomer stability .
- NMR: Distinct signals for the fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and triazolyl groups (δ ~8.1–8.3 ppm) confirm substitution patterns.
Properties
IUPAC Name |
(4Z)-2-[(4-fluorophenyl)methylsulfanyl]-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-15-5-1-14(2-6-15)10-27-19-23-17(18(26)24-19)9-13-3-7-16(8-4-13)25-12-21-11-22-25/h1-9,11-12H,10H2,(H,23,24,26)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIQWLQVXNWBC-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC3=CC=C(C=C3)N4C=NC=N4)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=N/C(=C\C3=CC=C(C=C3)N4C=NC=N4)/C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Sulfanyl Group Introduction: The sulfanyl group can be added via a thiolation reaction, where a thiol reacts with the fluorophenyl intermediate.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Triazole Ring Formation: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole or triazole rings, potentially altering their electronic properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole or triazole derivatives.
Substitution Products: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Antifungal Applications
The triazole moiety in this compound is known for its antifungal properties. Recent studies have highlighted the effectiveness of triazole derivatives against various fungal pathogens due to their ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the triazole ring and the introduction of different substituents can significantly enhance antifungal activity. For instance:
- Compounds with halogen substitutions (such as fluorine) exhibit improved potency against resistant strains of fungi like Candida albicans and Aspergillus fumigatus .
- The presence of sulfur in the side chain has been correlated with increased bioactivity, suggesting that the sulfanyl group may enhance interaction with biological targets .
Case Studies
-
Antifungal Efficacy Against Candida Species
- A study evaluated various triazole derivatives, including the compound , against Candida albicans. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than established antifungals like fluconazole, showcasing their potential as novel therapeutic agents .
- In Vivo Studies
Broader Pharmacological Implications
Beyond antifungal activity, compounds with similar structures have been explored for other therapeutic uses:
- Antimicrobial Activity : Some derivatives have shown broad-spectrum antimicrobial properties, making them candidates for further development in treating bacterial infections.
- Anticancer Potential : Research into the anticancer properties of imidazole derivatives suggests that modifications to the core structure may yield compounds effective against various cancer cell lines .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The fluorophenyl and triazolyl groups could facilitate binding to active sites, while the imidazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Core Structure Effects :
- The imidazolone core in the target compound introduces ring strain and hydrogen-bonding capacity compared to 1,2,4-triazoles or imidazoles . This may enhance binding specificity in biological targets.
- Thione (C=S) groups in the target compound and ’s imidazolone derivative improve electrophilicity, whereas hydroxyphenyl () and pyridyl groups enhance solubility via polar interactions .
Synthetic Routes :
- S-Alkylation is a common strategy for introducing sulfanyl groups (target compound, ) , while cyclocondensation () and coupling reactions () are preferred for imidazolones and imidazoles, respectively.
Contradictions and Limitations :
- emphasizes thione tautomer dominance in triazole-thiones, but the target compound’s imidazolone core lacks this tautomerism, favoring a fixed C=S configuration .
- Unlike ’s hydroxyphenyl group, the target compound’s fluorophenylsulfanyl moiety may reduce solubility but enhance lipophilicity for membrane penetration.
Biological Activity
The compound (4Z)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one (CAS No. 860648-83-5) is a novel chemical entity that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 379.41 g/mol
- Chemical Structure : The compound features a unique arrangement of a triazole ring and an imidazole derivative, which are known to enhance biological efficacy.
Pharmacological Profile
The biological activity of this compound can be attributed to its structural components, particularly the triazole and imidazole rings. Triazoles have been extensively studied for their antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Research indicates that compounds containing triazole structures exhibit significant antifungal activity. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various fungal strains such as Aspergillus fumigatus and Candida albicans . The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Antibacterial Activity
The compound's potential antibacterial properties are supported by studies on similar triazole-containing compounds. For example, certain 1,2,4-triazole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL . The presence of electron-donating groups on the phenyl rings significantly enhances antibacterial action.
Anticancer Activity
Triazole derivatives have also been explored for anticancer applications. The imidazole component in the structure may contribute to apoptosis induction in cancer cells through various pathways. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings from SAR studies include:
- Substituent Effects : The presence of fluorine on the phenyl ring has been associated with increased lipophilicity and improved bioavailability.
- Ring Modifications : Alterations in the triazole or imidazole rings can lead to significant changes in potency against specific pathogens or cancer cell lines .
Case Studies
-
Antifungal Efficacy Against C. albicans :
A study evaluated a series of triazole derivatives for their antifungal activity against C. albicans. The compound exhibited an MIC comparable to established antifungals like fluconazole . -
Antibacterial Activity Against MRSA :
In vitro testing revealed that a closely related triazole derivative had an MIC of 0.25 μg/mL against MRSA, suggesting that modifications similar to those in our compound could enhance antibacterial properties . -
Anticancer Properties :
A recent investigation into triazole-imidazole hybrids demonstrated significant cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of imidazolone derivatives typically involves condensation reactions followed by cyclization. For example:
- Step 1 : React 4-fluoro-benzyl mercaptan with a pre-formed imidazolone intermediate under basic conditions (e.g., ethanolic KOH) to introduce the sulfanyl group .
- Step 2 : Introduce the triazole-substituted benzylidene moiety via a Knoevenagel condensation, using a catalytic base like piperidine .
- Optimization : Vary temperature (80–120°C), solvent polarity (ethanol vs. DMF), and reaction time (8–24 hrs) to maximize yield. Bayesian optimization algorithms can systematically explore parameter spaces to identify ideal conditions .
Table 1 : Example Optimization Parameters
| Parameter | Range Tested | Optimal Value (Predicted) |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Catalyst (KOH) | 0.1–0.5 M | 0.3 M |
| Reaction Time | 8–24 hrs | 14 hrs |
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- NMR :
- IR : Stretching vibrations for C=O (~1680 cm⁻¹), C=N (~1620 cm⁻¹), and C-S (~680 cm⁻¹) .
- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~410 g/mol) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation from fluorophenyl or sulfanyl groups .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 mins and seek medical attention .
Advanced: How can Bayesian optimization improve synthetic yield while minimizing side reactions?
Answer:
- Design of Experiments (DoE) : Test variables (e.g., temperature, catalyst concentration, solvent) in a fractional factorial design .
- Algorithm Application : Use Bayesian optimization to predict high-yield conditions with fewer trials. For example, prioritize reactions at 110°C with 0.3 M KOH in ethanol, reducing byproduct formation from over-condensation .
- Validation : Cross-check predicted conditions with LC-MS to confirm purity (>95%) .
Advanced: How to resolve contradictions between computational crystallographic predictions and experimental XRD data?
Answer:
- Refinement Tools : Use SHELXL for high-resolution refinement, especially for resolving disorder in the triazole or fluorophenyl groups .
- Validation : Run PLATON checks for missed symmetry, twinning, or incorrect space group assignments .
- Case Example : If computational models suggest a planar imidazolone core but XRD shows puckering, re-examine hydrogen-bonding interactions or solvent effects in the crystal lattice .
Advanced: How do solvent polarity and proticity influence the tautomeric equilibrium of the imidazolone core?
Answer:
-
NMR Titration : Compare ¹H NMR spectra in DMSO-d₆ (polar aprotic) vs. CD₃OD (protic). Look for shifts in the methylidene proton, indicating keto-enol tautomerism .
-
DFT Calculations : Predict stability of tautomers using Gaussian09 with B3LYP/6-31G* basis set. Protic solvents stabilize enol forms via hydrogen bonding .
-
Experimental Data :
Solvent Dominant Tautomer Energy Difference (kcal/mol) DMSO Keto 0.0 (reference) Methanol Enol -1.2
Advanced: What strategies validate biological activity data when conflicting results arise from enzyme assays vs. cell-based studies?
Answer:
- Control Experiments : Use known inhibitors (e.g., Hedgehog Antagonist VIII) to benchmark assay reliability .
- Permeability Testing : Assess cell membrane penetration via PAMPA assays; low permeability may explain discrepancies between in vitro and cellular activity .
- Data Normalization : Express IC₅₀ values relative to internal standards (e.g., β-actin for cytotoxicity) to account for cell viability effects .
Advanced: How to address discrepancies in HPLC purity analysis under different mobile-phase conditions?
Answer:
- Column Selection : Use Chromolith® HPLC columns for high-resolution separation of polar impurities .
- Method Development : Optimize gradient elution (e.g., 10–90% acetonitrile in 20 mins) and pH (2.5–4.5) to resolve closely eluting peaks .
- Spiking Experiments : Add synthetic impurities (e.g., des-fluoro byproduct) to confirm retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
